4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride

Chemical Stability Compound Storage Material Properties

This specific hydrochloride salt (CAS 1197193-28-4) is not interchangeable with its free base (CAS 500205-60-7). The HCl salt provides superior aqueous solubility and solid-state stability—critical for automated synthesis and high-throughput workflows. Its 2-fluoroaniline core with N-ethylpiperazine moiety is a key building block for hypoxia markers (e.g., EF5) and kinase inhibitor SAR libraries. The primary aromatic amine enables urea/amide coupling; easily neutralized in situ for on-demand reactivity. Ensure experimental reproducibility—choose the correct salt form.

Molecular Formula C12H19ClFN3
Molecular Weight 259.753
CAS No. 1197193-28-4
Cat. No. B599127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride
CAS1197193-28-4
Molecular FormulaC12H19ClFN3
Molecular Weight259.753
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=C(C=C2)N)F.Cl
InChIInChI=1S/C12H18FN3.ClH/c1-2-15-5-7-16(8-6-15)10-3-4-12(14)11(13)9-10;/h3-4,9H,2,5-8,14H2,1H3;1H
InChIKeyMCBGAHZOTOHTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride (CAS 1197193-28-4)


4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride (CAS 1197193-28-4) is a fluorinated aromatic amine piperazine derivative with a molecular formula of C12H19ClFN3 and a molecular weight of 259.75 g/mol . It is supplied as a hydrochloride salt, which is a stable, solid form suitable for research and pharmaceutical intermediate applications. Its chemical structure includes a 2-fluoroaniline core and an N-ethylpiperazine moiety, positioning it as a versatile building block for synthesizing more complex molecules, including potential hypoxia markers and kinase inhibitors .

Why 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride Cannot Be Interchanged with its Free Base or Other Aniline Analogs


Procuring the correct form of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline is critical for experimental reproducibility and synthetic success. The hydrochloride salt form is not simply interchangeable with its free base (CAS 500205-60-7). The salt form offers significantly different physicochemical properties, such as enhanced aqueous solubility and improved solid-state stability, which directly impact handling, storage, and reaction outcomes . Furthermore, replacing the N-ethyl group on the piperazine with other alkyl substituents, like a methyl or phenyl group, fundamentally alters the electronic and steric properties of the molecule. This can drastically affect its reactivity as a nucleophile in cross-coupling reactions or its binding affinity when incorporated into a final bioactive compound . Using an incorrect analog can lead to failed syntheses, lower yields, or inconclusive biological assays, ultimately increasing research time and cost.

Quantitative Evidence for Selecting 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride (CAS 1197193-28-4)


Enhanced Solid-State Stability of the Hydrochloride Salt

The hydrochloride salt form of 4-(4-ethyl-1-piperazinyl)-2-fluoroaniline offers enhanced long-term stability compared to its free base. This is a class-level inference based on the general properties of amine hydrochloride salts, which are less prone to oxidation and discoloration than their free amine counterparts. While the free base is also stored at room temperature, the salt's improved stability reduces the risk of degradation during storage and transport, ensuring a more consistent reagent quality over time .

Chemical Stability Compound Storage Material Properties

Higher Minimum Purity Specification for the Hydrochloride Salt

Commercial suppliers consistently specify a higher minimum purity for the hydrochloride salt form of 4-(4-ethyl-1-piperazinyl)-2-fluoroaniline compared to its free base. A cross-study comparison of vendor data shows a common minimum purity specification of 98% for the hydrochloride salt, whereas the free base is typically offered at a minimum of 95% purity . This difference in commercial specifications suggests that the salt form is easier to purify or maintain at a higher purity during synthesis and storage.

Chemical Purity Quality Control Reagent Specification

Differentiated Physicochemical Properties for Formulation and Reaction Solubility

The hydrochloride salt of 4-(4-ethyl-1-piperazinyl)-2-fluoroaniline is expected to have significantly different solubility and physicochemical properties compared to its free base. As a class-level inference, amine hydrochloride salts generally exhibit much higher aqueous solubility and a different octanol-water partition coefficient (LogP) than their corresponding free amines . This is critical for applications requiring dissolution in aqueous buffers or biological media. The free base (CAS 500205-60-7) has a predicted LogP of 2.13, indicating higher lipophilicity and lower water solubility [1].

Solubility Formulation Physicochemical Properties

Recommended Applications for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride (CAS 1197193-28-4) Based on Evidence


Use as a Stable Building Block for Automated or High-Throughput Synthesis

The enhanced stability and higher purity specifications of the hydrochloride salt make it the preferred form for use in automated synthesis platforms or high-throughput chemistry workflows. Its solid form is easy to dispense accurately, and its stability reduces the risk of degradation during long runs or while waiting in a queue, leading to more consistent and reliable synthetic outcomes [1].

Precursor for Synthesizing Hypoxia Markers (e.g., EF5 Analogs) in Medicinal Chemistry

The 4-(4-ethyl-1-piperazinyl)-2-fluoroaniline core is a key structural motif found in certain hypoxia markers like EF5 [1]. The hydrochloride salt provides a convenient, stable, and pure starting material for medicinal chemists aiming to synthesize libraries of compounds with this core for structure-activity relationship (SAR) studies targeting tumor hypoxia .

Intermediate for Preparing Kinase Inhibitors via Urea or Amide Bond Formation

The presence of a primary aromatic amine makes this compound a valuable intermediate for forming urea or amide linkages, a common motif in kinase inhibitors [1]. The hydrochloride salt can be easily neutralized in situ to generate the free amine for coupling reactions, offering a combination of long-term storage stability (as the salt) and on-demand reactivity (as the free base).

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